molecular formula C21H28N2O5 B1678798 Ramiprilat CAS No. 87269-97-4

Ramiprilat

Cat. No.: B1678798
CAS No.: 87269-97-4
M. Wt: 388.5 g/mol
InChI Key: KEDYTOTWMPBSLG-HILJTLORSA-N
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Biochemical Analysis

Biochemical Properties

Ramiprilat plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, which regulates blood pressure and fluid balance. This compound binds to ACE with high affinity, preventing the formation of angiotensin II and thereby reducing vasoconstriction and aldosterone secretion . Additionally, this compound interacts with bradykinin receptors, enhancing the effects of bradykinin, a vasodilator .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This inhibition also affects the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure and fluid balance . Furthermore, this compound enhances the effects of bradykinin, promoting vasodilation and improving endothelial function .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure . Additionally, this compound interferes with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, enhancing the vascular response to bradykinin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly hydrolyzed from Ramipril in the liver and kidneys, leading to its active form . The stability and degradation of this compound have been studied, showing a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Long-term effects on cellular function have been observed, including improved endothelial function and reduced vascular resistance .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in lowering blood pressure in hypertensive animal models at doses ranging from 2.5 to 20 mg . Higher doses of this compound have been associated with increased risk of adverse effects, such as hypotension and renal impairment . The therapeutic window for this compound is crucial to achieve optimal benefits while minimizing toxic effects .

Metabolic Pathways

This compound is primarily metabolized in the liver and kidneys. After absorption, Ramipril is rapidly hydrolyzed to this compound, which is then further metabolized to a glucuronate conjugate and a diketopiperazine derivative . The majority of this compound is excreted in the urine as the glucuronate conjugate . The metabolic pathways of this compound involve hepatic and renal mechanisms, with a significant portion being excreted unchanged .

Transport and Distribution

This compound is rapidly distributed to all tissues, with higher concentrations observed in the liver, kidneys, and lungs compared to the blood . The transport and distribution of this compound within cells and tissues involve its binding to ACE and other transport proteins . The localization and accumulation of this compound in specific tissues contribute to its therapeutic effects in reducing blood pressure and improving cardiovascular outcomes .

Subcellular Localization

The subcellular localization of this compound involves its interaction with ACE and bradykinin receptors within the plasma membrane of endothelial cells . This compound interferes with the sequestration of the B2 kinin receptor to caveolin-rich membrane domains, enhancing the vascular response to bradykinin . This subcellular localization is crucial for the therapeutic effects of this compound in promoting vasodilation and improving endothelial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ramiprilat is synthesized from ramipril through hydrolytic cleavage of the ester group. The process involves hepatic metabolism, where the ester group of ramipril is hydrolyzed to form the active carboxylate form, this compound .

Industrial Production Methods

The industrial production of this compound involves the synthesis of ramipril followed by its conversion to this compound. The synthesis of ramipril typically involves the reaction of a phenylpropylamine derivative with a cyclopentane ring structure, followed by esterification and subsequent hydrolysis to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ramiprilat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ramiprilat has numerous scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Comparison

Ramiprilat is unique due to its high affinity for the angiotensin-converting enzyme and its potent inhibitory effects. Compared to other similar compounds, this compound has a longer half-life and a more prolonged duration of action, making it a preferred choice for long-term management of hypertension and heart failure .

Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016165
Record name Ramiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87269-97-4
Record name Ramiprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87269-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramiprilat [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramiprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ramiprilat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87269-97-4
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Record name RAMIPRILAT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ramiprilat exert its therapeutic effects?

A1: this compound primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]

Q2: Does this compound target any other pathways beyond ACE inhibition?

A2: Research suggests this compound may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]

Q3: Does this compound directly affect vascular smooth muscle cells?

A3: this compound has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []

Q4: How does this compound impact the heart in the context of ischemia/reperfusion injury?

A4: this compound has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []

Q5: Does the inhibitory effect of this compound on ACE vary across different tissues?

A5: this compound exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of this compound, making it more potent in this organ. []

Q6: How is this compound metabolized and excreted?

A6: this compound is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating this compound is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []

Q7: Does renal impairment affect the pharmacokinetics of this compound?

A7: Yes, renal impairment significantly influences this compound pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for this compound compared to those with normal renal function. [, ]

Q8: Does the presence of food affect the absorption of ramipril?

A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to this compound. []

Q9: How does this compound distribute within the body?

A10: this compound demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []

Q10: Does this compound impact endothelial progenitor cell migration?

A12: this compound has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]

Q11: What is the impact of this compound on matrix metalloproteinases (MMPs)?

A13: this compound has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]

Q12: Does this compound affect the baroreceptor reflex?

A14: this compound has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []

Q13: What are the potential side effects of this compound?

A13: This Q&A section focuses solely on the scientific aspects of this compound and excludes information about drug side effects, interactions, or contraindications.

Q14: What analytical techniques are employed to quantify this compound in biological samples?

A16: Several analytical methods have been developed and validated for the quantification of this compound in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]

Q15: What are the key considerations in developing a robust analytical method for this compound?

A17: A robust analytical method for this compound should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]

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